4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1353878-06-4
VCID: VC2935554
InChI: InChI=1S/C9H6N2O2/c12-6-7-2-1-5-11-8(13)3-4-10-9(7)11/h1-6H
SMILES: C1=CN2C(=O)C=CN=C2C(=C1)C=O
Molecular Formula: C9H6N2O2
Molecular Weight: 174.16 g/mol

4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde

CAS No.: 1353878-06-4

Cat. No.: VC2935554

Molecular Formula: C9H6N2O2

Molecular Weight: 174.16 g/mol

* For research use only. Not for human or veterinary use.

4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde - 1353878-06-4

Specification

CAS No. 1353878-06-4
Molecular Formula C9H6N2O2
Molecular Weight 174.16 g/mol
IUPAC Name 4-oxopyrido[1,2-a]pyrimidine-9-carbaldehyde
Standard InChI InChI=1S/C9H6N2O2/c12-6-7-2-1-5-11-8(13)3-4-10-9(7)11/h1-6H
Standard InChI Key ZYSIZKIHNYPAAM-UHFFFAOYSA-N
SMILES C1=CN2C(=O)C=CN=C2C(=C1)C=O
Canonical SMILES C1=CN2C(=O)C=CN=C2C(=C1)C=O

Introduction

4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its pyrido-pyrimidine structure, which is known for its diverse biological activities, including potential applications as antitumor, anti-inflammatory, and antimicrobial agents.

Synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde

The synthesis of this compound typically involves cyclative condensation reactions. One common method includes the reaction of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-(hetero)aryl acetyl chlorides under controlled conditions. This process facilitates the formation of the desired heterocyclic compound through the creation of carbon-nitrogen bonds.

Biological Activities

4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde exhibits a range of biological activities, including:

  • Antiviral Activity: It has shown potential as an antiviral agent by inhibiting enzymes such as HIV-1 integrase through metal ion chelation in the active site, disrupting viral replication processes.

  • Antimicrobial and Anti-inflammatory Properties: While not extensively documented for this specific compound, pyrido-pyrimidine derivatives generally exhibit antimicrobial and anti-inflammatory properties.

Chemical Reactions and Applications

This compound can participate in various chemical reactions, including condensation reactions facilitated by bases like sodium hydroxide and cyclization processes aided by catalysts. Reaction conditions often involve heating and controlled atmospheric environments.

Research Findings and Future Directions

Research on 4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde highlights its potential in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Further studies are needed to fully explore its biological activities and to optimize its synthesis for pharmaceutical applications.

Table: Potential Biological Activities

ActivityDescription
AntiviralInhibits HIV-1 integrase by chelating metal ions
Antimicrobial/Anti-inflammatoryPotential based on pyrido-pyrimidine structure

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